1-(1-Phenylcyclopropyl)ethanone
Overview
Description
1-(1-Phenylcyclopropyl)ethanone is an organic compound with the molecular formula C11H12O. It is a ketone featuring a cyclopropyl ring attached to a phenyl group and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous preparation systems. For example, alpha-acetyl-gamma-butyrolactone can be used as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction with reagents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Phenylcyclopropylcarboxylic acid.
Reduction: 1-(1-Phenylcyclopropyl)ethanol.
Substitution: Various substituted phenylcyclopropyl derivatives.
Scientific Research Applications
1-(1-Phenylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to alterations in their function .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the phenyl group.
Phenylacetone: Contains a phenyl group and a ketone but lacks the cyclopropyl ring.
Uniqueness: 1-(1-Phenylcyclopropyl)ethanone is unique due to the combination of a phenyl group and a cyclopropyl ring, which imparts distinct reactivity and stability compared to other ketones. This structural feature makes it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-71-2 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1-(1-phenylcyclopropyl)ethanone derivatives in organic chemistry?
A1: Recent research highlights the use of this compound derivatives in synthesizing various heterocyclic compounds. For instance, reacting 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) yields 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives []. This reaction proceeds through a Lewis acid-mediated mechanism. Furthermore, reacting 1-cyclopropyl-2-arylethanones with ethyl acetoacetate under TMSOTf mediation produces 2,3-dihydrobenzofuran-4-ol and dihydrofuro[2,3-h]chromen-2-one derivatives []. This multi-step reaction involves a cyclopropane ring-opening, aldol reactions, transesterification, dehydration, and aromatization. Additionally, using bismuth(III) trifluoromethanesulfonate chloride (Bi(OTf)2Cl) as a catalyst and reacting 1-cyclopropyl-2-arylethanones with methyl acrylate provides access to 7-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one and 5-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives [].
Q2: Can you elaborate on the reaction mechanism involved in the formation of benzofuran derivatives from 1-cyclopropyl-2-arylethanones and allenic esters?
A2: While the provided research [] doesn't delve into detailed mechanistic studies, it proposes a plausible pathway. The reaction likely initiates with the Lewis acid (TMSOTf) activating the allenic ester, facilitating nucleophilic attack by the enolate generated from 1-cyclopropyl-2-arylethanone. This attack is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the observed benzofuran derivatives. Further investigations, including isotopic labeling and computational studies, would be necessary to confirm the exact mechanistic details.
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